[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13385813
InChI: InChI=1S/C9H18N2O2/c1-11-4-2-3-8(7-11)5-10-6-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)
SMILES: CN1CCCC(C1)CNCC(=O)O
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13385813

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 2-[(1-methylpiperidin-3-yl)methylamino]acetic acid
Standard InChI InChI=1S/C9H18N2O2/c1-11-4-2-3-8(7-11)5-10-6-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)
Standard InChI Key LFSQIGFTDQTQBK-UHFFFAOYSA-N
SMILES CN1CCCC(C1)CNCC(=O)O
Canonical SMILES CN1CCCC(C1)CNCC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure comprises a six-membered piperidine ring substituted with a methyl group at the 1-position and a methylamino-acetic acid moiety at the 3-position (Figure 1). Key molecular features include:

  • Molecular Formula: C₉H₁₈N₂O₂

  • IUPAC Name: 2-[(1-Methylpiperidin-3-yl)methylamino]acetic acid

  • SMILES: CN1CCCC(C1)CNCC(=O)O

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine, carboxylic acid) and 3 acceptors (amine, carboxylic acid, piperidine nitrogen).

The piperidine ring adopts a chair conformation, with the methyl group at the 1-position introducing steric effects that influence reactivity. The acetic acid group enhances solubility in polar solvents, while the tertiary amine in the piperidine ring contributes to basicity (predicted pKa ~10.5 for the piperidine nitrogen).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a two-step sequence (Scheme 1):

  • Formation of 1-Methylpiperidin-3-ylmethylamine:

    • Piperidine-3-carboxaldehyde undergoes reductive amination with methylamine under hydrogenation conditions (H₂, Pd/C) to yield 1-methylpiperidin-3-ylmethylamine.

  • Amino-Acetic Acid Conjugation:

    • Reaction of the amine with chloroacetic acid in the presence of a base (e.g., NaOH) at 60–80°C facilitates nucleophilic substitution, forming the target compound.

Optimization Notes:

  • Yields improve with slow addition of chloroacetic acid to prevent side reactions.

  • Purification via recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial Production

Scale-up processes employ continuous flow reactors to enhance efficiency:

  • Reactor Type: Tubular flow reactor with temperature-controlled zones.

  • Throughput: 50–100 kg/day at pilot scale.

  • Purification: Simulated moving bed (SMB) chromatography reduces solvent waste.

Physical and Chemical Properties

PropertyValue/Description
Molecular Weight186.25 g/mol
Melting Point142–145°C (decomposes)
SolubilityWater: 25 mg/mL; DMSO: 50 mg/mL
LogP (Partition Coefficient)0.8 (predicted)
StabilityStable under inert atmosphere; hygroscopic

The carboxylic acid group confers moderate acidity (pKa ≈ 3.5), enabling salt formation with bases like sodium hydroxide. The compound exhibits UV absorption at λmax = 210 nm due to the π→π* transition of the carboxylate group.

ApplicationRationaleSupporting Evidence
AnalgesiaPiperidine scaffolds in opioid agonists
Anticancer ActivityInhibition of cell proliferation via receptor modulationAnalog studies in
Antimicrobial EffectsDisruption of bacterial cell membranesStructural similarity to quinolones

Caution: These applications are speculative and require validation through targeted assays.

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